molecular formula C10H17NOS B10761718 (2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] CAS No. 112425-76-0

(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]

Cat. No.: B10761718
CAS No.: 112425-76-0
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-LHIURRSHSA-N
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Description

(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in various natural products and synthetic molecules. The presence of the oxathiolane ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] typically involves multiple steps, including cycloaddition reactions and ring-closing metathesis. One common approach is the Diels-Alder reaction followed by C-allylation and ring-closing metathesis . These reactions are conducted under mild conditions and often utilize metal-free catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but lack the spirocyclic oxathiolane ring.

    Spirocyclic compounds: These compounds feature spirocyclic structures but may have different ring systems or functional groups.

Uniqueness

The uniqueness of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] lies in its combination of the bicyclo[2.2.2]octane core and the spirocyclic oxathiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

112425-76-0

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1

InChI Key

WUTYZMFRCNBCHQ-LHIURRSHSA-N

Isomeric SMILES

CC1O[C@]2(CN3CCC2CC3)CS1

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1

melting_point

201-203 °C (HCl salt)
Molecular weight: 244.79;  white to off-white crystalline powder;  melting point range: 201-203 °C;  freely soluble in alcohol and chloroform;  very soluble in water;  virtually insoluble in ether;  pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/
201 - 203 °C (hydrochloride salt)

physical_description

Solid

solubility

Very soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/
2.41e+00 g/L

Origin of Product

United States

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